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Compound of Interest

1-Chloroethyl Cyclohexyl
Compound Name:
Carbonate

Cat. No.: B051669

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1-Chloroethyl
Cyclohexyl Carbonate, a key intermediate in the synthesis of various pharmaceutical
compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) characteristics, offering a comprehensive resource for
compound identification and characterization.

Molecular Structure and Properties

o |[UPAC Name: 1-Chloroethyl Cyclohexyl Carbonate

CAS Number: 99464-83-2

Molecular Formula: CoH15CIO3

Molecular Weight: 206.67 g/mol [1]

Appearance: Colorless to light yellow clear liquid.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 1-Chloroethyl Cyclohexyl
Carbonate.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Proton NMR) Data

Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~6.4 Quartet 1H -CH(CI)-
~4.7 Multiplet 1H Cyclohexyl -CH-O-
~1.8 Doublet 3H -CH(CI)CHs
1.2-19 Multiplet 10H Cyclohexyl -CH2-

13C NMR (Carbon-13) Data (Predicted)

Due to the limited availability of experimental spectra in public databases, the following are
predicted chemical shift ranges.

Chemical Shift (8) ppm Assignment

160 - 185 Carbonyl (C=0)[2]
~70-80 Cyclohexyl CH-OJ[2]
40 - 45 CH-CI[2]

20 - 40 Cyclohexyl CHz[2]
~20 CH3s[2]

Infrared (IR) Spectroscopy
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Wavenumber (cm~?) Intensity Assignment

2850 - 3000 Strong C-H Stretch (Alkyl)

1740 - 1760 Strong C=0 Stretch (Carbonate)
970 - 1260 Strong C-O Stretch (Carbonate)
700 - 800 Strong C-CI Stretch

Mass Spectrometry (MS)

e Monoisotopic Mass: 206.07097 Da[2]
Predicted Fragmentation Pattern

High-resolution mass spectrometry (HRMS) confirms the molecular formula CoH15ClOs.[2] The
fragmentation of 1-Chloroethyl Cyclohexyl Carbonate under mass spectrometry conditions

can proceed through several pathways:

m/z (mass-to-charge ratio) Possible Fragment
207.07825 [M+H]* (protonated molecule)[2]
229.06019 [M+Na]* (sodium adduct)[2]

[M+H-H20]"* (loss of water from protonated

189.06823
molecule)[2]
) Fragments from cleavage of the cyclohexyl
Varies .
ring[2]
] Fragments from decarboxylation-
Varies

dehydrochlorination[2]

The presence of a single chlorine atom is expected to produce a characteristic isotopic pattern,
with the [M+2]* peak having an intensity approximately one-third of the molecular ion peak.[2]

Experimental Protocols
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The following are detailed methodologies for the acquisition of the spectroscopic data
presented.

NMR Spectroscopy

Sample Preparation:
e Accurately weigh 10-20 mg of 1-Chloroethyl Cyclohexyl Carbonate.

e Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d,
CDCIs) in a clean, dry NMR tube.

o Ensure the solution is homogeneous.

1H and 13C NMR Acquisition:

The NMR spectra are acquired on a standard NMR spectrometer (e.g., 300 or 500 MHz).

e For *H NMR, a standard single-pulse experiment is performed. Key parameters include a 30°
pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

e For 3C NMR, a proton-decoupled experiment is typically used to simplify the spectrum. Key
parameters include a 30-45° pulse angle, an acquisition time of 1-2 seconds, and a
relaxation delay of 2-5 seconds.

o The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g.,
tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Sample Preparation and Analysis (Attenuated Total Reflectance - ATR):

o Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g.,
isopropanol) and allowing it to dry completely.

e Place a small drop of the neat liquid 1-Chloroethyl Cyclohexyl Carbonate directly onto the
center of the ATR crystal.
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e Acquire a background spectrum of the clean, empty ATR crystal.

¢ Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4
cm™i,

e The final spectrum is presented in terms of transmittance or absorbance versus wavenumber
(cm™2).

Mass Spectrometry (MS)
Sample Preparation:

e Prepare a dilute solution of 1-Chloroethyl Cyclohexyl Carbonate (approximately 1 mg/mL)
in a suitable volatile solvent such as methanol or acetonitrile.

o Further dilute this stock solution to a final concentration of 1-10 pg/mL with the same solvent.

Analysis (e.g., using Electrospray lonization - ESI):

The analysis is performed on a mass spectrometer equipped with an ESI source.

e The sample solution is introduced into the ion source via direct infusion or through a liquid
chromatography (LC) system.

e The instrument is typically operated in positive ion mode to detect protonated molecules
(IM+H]*) and other adducts.

o Afull scan mass spectrum is acquired over a relevant m/z range (e.g., 50-500).

o For fragmentation studies (MS/MS), the molecular ion is selected and subjected to collision-
induced dissociation (CID) to generate fragment ions.

Workflow and Data Relationships

The following diagrams illustrate the logical workflow for spectroscopic analysis and the
relationship between the different spectroscopic techniques.
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Spectroscopic Analysis Workflow
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Caption: Workflow for the spectroscopic analysis of 1-Chloroethyl Cyclohexyl Carbonate.
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Relationship between Spectroscopic Data
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Caption: Interrelation of data from different spectroscopic techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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